2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
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Overview
Description
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a synthetic compound that has garnered significant attention in the fields of chemistry and biomedicine. This compound is characterized by the presence of three p-chlorobenzoyl groups attached to the ribofuranosyl moiety and a 5-azacytidine base. It is primarily used in the synthesis of antiviral agents and other nucleoside analogs due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine typically involves the protection of the hydroxyl groups of ribofuranose with p-chlorobenzoyl groupsThe reaction conditions often include the use of solvents such as dichloromethane and ethyl acetate, and the reactions are carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of 2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition. The final product is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of deprotected nucleosides.
Substitution: The p-chlorobenzoyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various nucleoside analogs, which are crucial intermediates in the synthesis of antiviral and anticancer agents .
Scientific Research Applications
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of nucleoside metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleoside metabolism .
Comparison with Similar Compounds
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine is unique due to its specific structural modifications, which confer enhanced stability and bioactivity compared to other nucleoside analogs. Similar compounds include:
- 2’,3’,5’-Tri-O-benzoyl-5-azacytidine
- 2’,3’,5’-Tri-O-(p-methoxybenzoyl)-5-azacytidine
- 2’,3’,5’-Tri-O-(p-nitrobenzoyl)-5-azacytidine
These compounds share similar core structures but differ in the nature of the protecting groups, which can influence their reactivity and biological activity .
Properties
Molecular Formula |
C29H21Cl3N4O8 |
---|---|
Molecular Weight |
659.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22+,23-,24-/m1/s1 |
InChI Key |
PDEGTVKZIHQCML-UEQSERJNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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